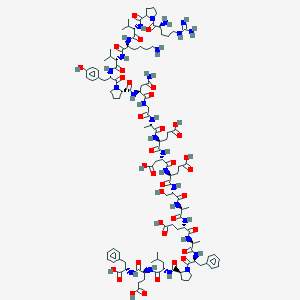

Clilp

Description

Properties

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[1-[(2S)-2-amino-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C112H165N27O36/c1-56(2)48-72(100(163)125-70(37-41-86(148)149)97(160)133-77(111(174)175)51-63-24-14-11-15-25-63)129-103(166)79-28-20-46-138(79)109(172)75(49-62-22-12-10-13-23-62)131-93(156)61(9)121-95(158)68(35-39-84(144)145)123-92(155)60(8)122-102(165)78(55-140)134-98(161)71(38-42-87(150)151)126-101(164)74(53-88(152)153)128-96(159)69(36-40-85(146)147)124-91(154)59(7)120-83(143)54-119-94(157)73(52-82(115)142)130-104(167)80-29-21-47-139(80)110(173)76(50-64-31-33-65(141)34-32-64)132-107(170)89(57(3)4)135-99(162)67(27-16-17-43-113)127-106(169)90(58(5)6)136-105(168)81-30-19-45-137(81)108(171)66(114)26-18-44-118-112(116)117/h10-15,22-25,31-34,56-61,66-81,89-90,140-141H,16-21,26-30,35-55,113-114H2,1-9H3,(H2,115,142)(H,119,157)(H,120,143)(H,121,158)(H,122,165)(H,123,155)(H,124,154)(H,125,163)(H,126,164)(H,127,169)(H,128,159)(H,129,166)(H,130,167)(H,131,156)(H,132,170)(H,133,160)(H,134,161)(H,135,162)(H,136,168)(H,144,145)(H,146,147)(H,148,149)(H,150,151)(H,152,153)(H,174,175)(H4,116,117,118)/t59-,60-,61-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81?,89-,90-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYDMZKPAPSZILB-XDGGXQJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(CCCNC(=N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)C6CCCN6C(=O)[C@H](CCCNC(=N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C112H165N27O36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2465.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53917-42-3 | |

| Record name | Corticotropin-like intermediate lobe peptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053917423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Principle of CLIP-seq: An In-depth Technical Guide to Mapping RNA-Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crosslinking and Immunoprecipitation followed by high-throughput sequencing (CLIP-seq) is a powerful and widely adopted methodology used to identify the direct binding sites of RNA-binding proteins (RBPs) on a transcriptome-wide scale. This technique provides invaluable insights into post-transcriptional gene regulation, a critical layer of control in cellular processes that is increasingly recognized as a fertile ground for therapeutic intervention. By covalently linking RBPs to their target RNA molecules in vivo, CLIP-seq and its variants enable the precise mapping of these interactions, unraveling complex regulatory networks that govern RNA metabolism, including splicing, stability, localization, and translation. This guide provides a comprehensive overview of the core principles of CLIP-seq, detailed experimental protocols for its major variants, a survey of data analysis workflows, and a discussion of its applications in elucidating signaling pathways and advancing drug discovery.

Introduction to RNA-Binding Proteins and their Significance

RNA-binding proteins are crucial regulators of gene expression, acting at the post-transcriptional level to control the fate of RNA molecules from their synthesis to their decay.[1] These proteins are involved in a myriad of cellular processes, and their dysregulation is implicated in a wide range of human diseases, including cancer, neurodegenerative disorders, and metabolic diseases. Understanding the precise RNA targets of a given RBP is therefore fundamental to deciphering its biological function and its role in disease pathogenesis. CLIP-seq has emerged as a transformative technology for achieving this, allowing for a global and high-resolution view of RBP-RNA interactions within the cellular environment.[1]

The Core Principle of CLIP-seq

The fundamental principle of CLIP-seq is to create a covalent bond between an RBP and its bound RNA molecule at the site of interaction.[2] This is typically achieved by exposing living cells or tissues to ultraviolet (UV) light, which induces crosslinking between proteins and nucleic acids that are in close proximity.[3] This irreversible linkage provides a stable snapshot of the RBP-RNA interactome at a specific biological moment.

Following crosslinking, the cells are lysed, and the RBP of interest, along with its crosslinked RNA cargo, is selectively isolated through immunoprecipitation using a specific antibody. The recovered RBP-RNA complexes are then subjected to a series of enzymatic treatments to remove non-crosslinked RNA and protein components. The remaining RNA fragments, which represent the direct binding sites of the RBP, are then converted into a cDNA library and sequenced using next-generation sequencing platforms.[3] The resulting sequencing reads are mapped back to the reference genome or transcriptome to identify the precise locations of RBP binding.

Methodological Variants of CLIP-seq

Several variations of the original CLIP protocol have been developed to enhance efficiency, resolution, and applicability. The four main variants are HITS-CLIP, PAR-CLIP, iCLIP, and eCLIP.

HITS-CLIP (High-Throughput Sequencing of RNA isolated by Crosslinking Immunoprecipitation)

Also known as the original CLIP-seq, HITS-CLIP relies on UV-C (254 nm) irradiation for crosslinking.[4] A key feature of the data analysis for HITS-CLIP is the identification of crosslink-induced mutations, often deletions or substitutions, which can help to pinpoint the precise nucleotide of interaction.[4]

PAR-CLIP (Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation)

PAR-CLIP enhances the crosslinking efficiency by incorporating photoreactive ribonucleoside analogs, such as 4-thiouridine (4SU) or 6-thioguanosine (6SG), into newly transcribed RNA.[5] When activated by UV-A light (365 nm), these analogs induce specific and efficient crosslinking to interacting proteins. A hallmark of PAR-CLIP data is the high frequency of characteristic mutations (T-to-C transitions for 4SU) at the crosslinking site during reverse transcription, which allows for the identification of binding sites with single-nucleotide resolution.[5]

iCLIP (individual-nucleotide resolution Crosslinking and Immunoprecipitation)

iCLIP was developed to overcome the issue of reverse transcriptase stopping at the crosslinked amino acid remnant on the RNA, which can lead to the loss of information about the precise binding site. In iCLIP, a second adapter is ligated to the 3' end of the cDNA after reverse transcription and circularization.[6] This allows for the capture and sequencing of truncated cDNAs, with the start site of the sequencing read marking the crosslinked nucleotide.[6]

eCLIP (enhanced Crosslinking and Immunoprecipitation)

eCLIP introduced several improvements to the iCLIP protocol to increase its efficiency and reduce the required amount of starting material.[7] A key innovation in eCLIP is the use of a size-matched input control, which helps to distinguish true binding sites from background noise resulting from non-specific RNA interactions.[7]

Experimental Protocols

The following sections provide a detailed, step-by-step overview of the key experimental procedures for the major CLIP-seq variants.

A Comparative Overview of CLIP-seq Protocols

| Step | HITS-CLIP | PAR-CLIP | iCLIP | eCLIP |

| Crosslinking | UV-C (254 nm) irradiation of cells/tissues.[3] | Incorporation of photoreactive nucleosides (e.g., 4SU) followed by UV-A (365 nm) irradiation.[5] | UV-C (254 nm) irradiation of cells/tissues.[6] | UV-C (254 nm) irradiation of cells/tissues.[7] |

| Cell Lysis & RNase Digestion | Lysis in denaturing buffer followed by partial RNase A/T1 digestion. | Lysis in denaturing buffer followed by partial RNase T1 digestion.[5] | Lysis in denaturing buffer followed by partial RNase I digestion. | Lysis in denaturing buffer followed by partial RNase I digestion. |

| Immunoprecipitation | Antibody-coupled magnetic beads to capture the RBP-RNA complex. | Antibody-coupled magnetic beads to capture the RBP-RNA complex. | Antibody-coupled magnetic beads to capture the RBP-RNA complex. | Antibody-coupled magnetic beads to capture the RBP-RNA complex. |

| RNA End Repair & Adapter Ligation | 3' RNA adapter ligation. | 3' RNA adapter ligation. | 3' RNA adapter ligation. | 3' RNA adapter ligation. |

| Protein Digestion | Proteinase K digestion. | Proteinase K digestion. | Proteinase K digestion. | Proteinase K digestion. |

| Reverse Transcription & cDNA Library Prep | 5' RNA adapter ligation, RT-PCR, and library amplification. | 5' RNA adapter ligation, RT-PCR with mutation-inducing conditions, and library amplification. | RT with a primer containing a 5' adapter sequence, cDNA circularization, linearization, and PCR amplification.[6] | RT with a primer containing a 5' adapter sequence, 3' DNA adapter ligation, and PCR amplification. |

| Sequencing & Data Analysis | Identification of enriched read clusters and crosslink-induced mutations. | Identification of enriched read clusters with characteristic T-to-C mutations.[5] | Identification of enriched clusters of reverse transcription truncation sites.[6] | Identification of enriched read clusters normalized against a size-matched input control.[7] |

Detailed eCLIP-seq Protocol

The eCLIP-seq protocol is presented here as a representative example due to its enhanced efficiency and widespread use.

Materials and Reagents:

-

Cell Culture: Adherent or suspension cells expressing the RBP of interest.

-

Crosslinking: UV Crosslinker (254 nm).

-

Lysis and Digestion: Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 1% NP-40, 0.1% SDS, 0.5% sodium deoxycholate), RNase I.

-

Immunoprecipitation: Antibody specific to the target RBP, Protein A/G magnetic beads.

-

RNA End Repair: T4 Polynucleotide Kinase (PNK).

-

Adapter Ligation: 3' RNA adapter, T4 RNA Ligase 1.

-

Protein Digestion: Proteinase K.

-

Reverse Transcription: Reverse Transcriptase, RT primer with 5' adapter sequence.

-

cDNA Library Preparation: 3' DNA adapter, DNA ligase, PCR primers, high-fidelity DNA polymerase.

-

Purification: RNA and DNA purification kits/beads.

Procedure:

-

UV Crosslinking: Harvest cells and irradiate with 400 mJ/cm² of 254 nm UV light on ice.

-

Cell Lysis and RNase Treatment: Lyse the crosslinked cell pellet in Lysis Buffer. Treat the lysate with a low concentration of RNase I to fragment the RNA.

-

Immunoprecipitation: Incubate the lysate with an antibody specific to the target RBP, followed by capture with Protein A/G magnetic beads. A parallel immunoprecipitation with a non-specific IgG serves as a negative control.

-

Size-Matched Input Control: A portion of the cell lysate is set aside before immunoprecipitation to serve as the input control. This control is treated with RNase and processed in parallel to the IP samples.

-

RNA End Repair and 3' Adapter Ligation: The RNA on the beads is dephosphorylated and then a 3' RNA adapter is ligated.

-

Protein Digestion: The RBP is digested with Proteinase K, releasing the crosslinked RNA fragment.

-

Reverse Transcription: The purified RNA is reverse transcribed using a primer that includes a 5' adapter sequence.

-

3' DNA Adapter Ligation: A 3' DNA adapter is ligated to the cDNA.

-

PCR Amplification and Sequencing: The resulting cDNA is PCR amplified and subjected to high-throughput sequencing.

Data Presentation and Analysis

The analysis of CLIP-seq data is a multi-step process that requires specialized bioinformatics tools and pipelines. The primary goal is to identify statistically significant RBP binding sites and to use this information to infer the RBP's function.

Data Processing and Peak Calling

The raw sequencing reads are first pre-processed to remove adapter sequences and low-quality reads.[3] The cleaned reads are then mapped to a reference genome or transcriptome.[8] "Peak calling" algorithms are then used to identify regions with a statistically significant enrichment of mapped reads compared to a background model (e.g., the size-matched input in eCLIP).[9]

Quantitative Data Summary

The output of a CLIP-seq experiment can be summarized in tables that provide a quantitative overview of the RBP's binding landscape.

Table 1: Example of Quantitative Data from an eCLIP Experiment for RBP 'X'

| Metric | Value |

| Total Sequencing Reads (IP) | 25,000,000 |

| Mapped Reads (IP) | 22,500,000 (90%) |

| Total Sequencing Reads (Input) | 28,000,000 |

| Mapped Reads (Input) | 25,200,000 (90%) |

| Number of Significant Peaks | 15,342 |

| Number of Genes with Peaks | 6,789 |

| Peaks in 3' UTRs | 45% |

| Peaks in Introns | 35% |

| Peaks in Coding Regions | 15% |

| Peaks in other regions | 5% |

Motif Analysis and Functional Annotation

Once significant binding sites have been identified, motif analysis tools are used to discover enriched sequence motifs within these regions. These motifs often represent the binding preference of the RBP. Subsequently, the genes associated with the binding sites are subjected to functional annotation analysis, such as Gene Ontology (GO) term and pathway analysis, to identify the biological processes and pathways that are potentially regulated by the RBP.[1]

Table 2: Top Enriched GO Terms for Genes Targeted by RBP 'X'

| GO Term | Description | p-value |

| GO:0006397 | mRNA processing | 1.2e-15 |

| GO:0008380 | RNA splicing | 3.5e-12 |

| GO:0006413 | translational initiation | 5.1e-9 |

| GO:0045947 | positive regulation of transcription | 2.8e-7 |

Visualizing Experimental Workflows and Signaling Pathways

Graphviz diagrams can be used to visually represent the complex workflows and biological pathways elucidated by CLIP-seq experiments.

CLIP-seq Experimental Workflow

Caption: A generalized workflow of the CLIP-seq experimental procedure.

RBP-mediated Regulation of mRNA Stability

Caption: A simplified model of RBP-mediated regulation of mRNA stability.

Applications in Drug Discovery and Development

The ability of CLIP-seq to precisely map RBP-RNA interactions has significant implications for drug discovery and development.

Target Identification and Validation

CLIP-seq can be employed to identify novel RBPs that regulate the expression of disease-relevant genes, thereby uncovering new potential drug targets.[10] For instance, if a particular mRNA is known to be overexpressed in a cancer, CLIP-seq can be used to identify the RBP responsible for its stabilization. This RBP then becomes a candidate target for therapeutic intervention.

Elucidating Drug Mechanism of Action

For compounds that are discovered through phenotypic screens, their molecular mechanism of action is often unknown. CLIP-seq can be used to determine if a compound alters the RNA-binding landscape of a particular RBP, providing insights into how the drug exerts its therapeutic effect.

Development of RNA-Targeted Therapeutics

A growing area of drug development is focused on targeting RNA directly with small molecules or antisense oligonucleotides. CLIP-seq can be used to validate that these therapeutic agents are binding to their intended RNA targets in a cellular context and to assess their off-target binding profiles.

Case Study Example:

A study investigating a specific type of cancer identifies an oncogenic long non-coding RNA (lncRNA). To develop a therapeutic strategy, researchers first need to understand how this lncRNA is regulated. They perform CLIP-seq for a panel of RBPs known to be involved in RNA stability and find that RBP 'Y' binds to a specific region of the lncRNA. Knockdown of RBP 'Y' leads to the degradation of the oncogenic lncRNA and reduces cancer cell proliferation. This identifies RBP 'Y' as a potential therapeutic target. A subsequent high-throughput screen identifies a small molecule that disrupts the interaction between RBP 'Y' and the lncRNA. This case illustrates the power of CLIP-seq in the drug discovery pipeline, from target identification to the validation of a therapeutic strategy.

Conclusion

CLIP-seq and its variants have revolutionized our ability to study the intricate and dynamic interactions between proteins and RNA. By providing a high-resolution map of the RBP-RNA interactome, these techniques have profoundly advanced our understanding of post-transcriptional gene regulation. The detailed insights gained from CLIP-seq are not only crucial for basic biological research but also hold immense potential for the development of novel therapeutics that target the previously "undruggable" landscape of RNA and its regulatory proteins. As the technology continues to evolve and its application becomes more widespread, we can anticipate further breakthroughs in our understanding of cellular function and the discovery of new treatments for a wide range of diseases.

References

- 1. Practical considerations on performing and analyzing CLIP-seq experiments to identify transcriptomic-wide RNA-Protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mapping of RNA-protein interaction sites: CLIP seq - France Génomique [france-genomique.org]

- 3. youtube.com [youtube.com]

- 4. stat.ucla.edu [stat.ucla.edu]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Robust transcriptome-wide discovery of RNA-binding protein binding sites with enhanced CLIP (eCLIP) | Springer Nature Experiments [experiments.springernature.com]

- 8. Computational Methods for CLIP-seq Data Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assessing Computational Steps for CLIP-Seq Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biocompare.com [biocompare.com]

introduction to protein-RNA interaction mapping

An In-depth Technical Guide to Protein-RNA Interaction Mapping

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein-RNA interactions are fundamental to a vast array of cellular processes, from gene expression and regulation to viral replication and host-pathogen interactions. The precise identification of which proteins bind to which RNA molecules, and where these interactions occur, is crucial for understanding biological mechanisms and for the development of novel therapeutics. This guide provides a comprehensive overview of the core techniques used for mapping protein-RNA interactions, detailing their experimental protocols, and presenting their quantitative aspects in a comparative format.

Core Methodologies in Protein-RNA Interaction Mapping

The landscape of techniques for studying protein-RNA interactions can be broadly categorized into in vivo, in vitro, and in silico methods. Each category offers distinct advantages and is suited to different research questions.

In Vivo Techniques: Capturing Interactions within a Cellular Context

In vivo methods are designed to identify protein-RNA interactions as they occur within living cells, providing the most biologically relevant data.

1. Crosslinking and Immunoprecipitation (CLIP-seq)

CLIP-seq and its variants are powerful techniques that use UV crosslinking to covalently link proteins to their bound RNA in vivo. This is followed by immunoprecipitation of the protein of interest, and subsequent sequencing of the associated RNA fragments to identify the binding sites at high resolution.

Experimental Workflow of eCLIP

Caption: Workflow of the enhanced CLIP (eCLIP) protocol.

Detailed eCLIP Protocol:

-

UV Crosslinking: Expose cells or tissues to 254 nm UV light to induce covalent crosslinks between proteins and RNA.

-

Cell Lysis: Lyse the crosslinked cells using a suitable lysis buffer to release the ribonucleoprotein (RNP) complexes.

-

Partial RNase Digestion: Treat the lysate with a low concentration of RNase I to fragment the RNA, leaving short RNA fragments protected by the bound protein.

-

Immunoprecipitation: Incubate the lysate with magnetic beads conjugated to an antibody specific for the protein of interest to pull down the RBP-RNA complexes. A size-matched input control is prepared from the lysate that does not undergo immunoprecipitation.

-

3' End Dephosphorylation and Linker Ligation: Treat the immunoprecipitated RNA with T4 Polynucleotide Kinase (PNK) to remove the 3' phosphate, and then ligate a 3' RNA adapter.

-

Stringent Washes: Perform high-salt and low-salt washes to remove non-specifically bound proteins and RNA.

-

Elution and Protein Digestion: Elute the RBP-RNA complexes from the beads and digest the protein using Proteinase K.

-

Reverse Transcription and cDNA Ligation: Perform reverse transcription to synthesize cDNA from the RNA fragments, followed by the ligation of a 3' cDNA adapter.

-

PCR Amplification and Sequencing: Amplify the cDNA library by PCR and subject it to high-throughput sequencing.

2. RNA Immunoprecipitation (RIP-seq)

RIP-seq is similar to CLIP-seq but omits the crosslinking step. This method relies on the native interaction between the protein and RNA for co-immunoprecipitation.

Experimental Workflow of RIP-seq

The Core of Control: An In-depth Technical Guide to Cross-Linking and Immunoprecipitation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cross-Linking and Immunoprecipitation (CLIP), a powerful technique to identify RNA-protein interactions at a transcriptome-wide level. Understanding these interactions is fundamental to deciphering gene regulatory networks, identifying novel therapeutic targets, and advancing drug development.

Introduction to Cross-Linking and Immunoprecipitation (CLIP)

At the heart of post-transcriptional gene regulation are RNA-binding proteins (RBPs) that modulate the fate of RNA molecules, influencing processes from splicing and polyadenylation to translation and decay. CLIP-based methods are invaluable for capturing these transient interactions by covalently linking RBPs to their target RNAs within a cellular context.[1] This allows for the precise identification of RBP binding sites, offering a snapshot of the regulatory landscape.

The core principle of CLIP involves UV-irradiating cells or tissues to form a covalent bond between proteins and RNAs that are in close proximity. Following this, the RBP of interest is immunoprecipitated using a specific antibody, pulling down the cross-linked RNA fragments. These fragments are then sequenced and mapped to the genome to reveal the RBP's binding sites. Several variations of the CLIP protocol have been developed to enhance efficiency and resolution, including HITS-CLIP, PAR-CLIP, and iCLIP.[2][3]

Key CLIP Methodologies

Several CLIP variants exist, each with specific advantages. The choice of method often depends on the RBP being studied, the desired resolution, and the experimental system.

HITS-CLIP (High-Throughput Sequencing of RNA isolated by Cross-Linking Immunoprecipitation)

HITS-CLIP, also known as CLIP-seq, was one of the first methods to couple CLIP with high-throughput sequencing.[4] It provides a genome-wide view of RBP binding sites.

PAR-CLIP (Photoactivatable-Ribonucleoside-Enhanced Cross-Linking and Immunoprecipitation)

PAR-CLIP enhances the cross-linking efficiency by incorporating photoactivatable ribonucleosides, such as 4-thiouridine (4SU) or 6-thioguanine (6SG), into nascent RNA transcripts.[5] Upon exposure to UV-A light, these analogs induce specific mutations at the cross-linking site during reverse transcription, which aids in the precise identification of binding sites with single-nucleotide resolution.[5]

iCLIP (individual-nucleotide resolution Cross-Linking and Immunoprecipitation)

iCLIP offers single-nucleotide resolution by exploiting the fact that reverse transcriptase often truncates at the peptide remnant left on the RNA after proteinase K digestion.[3][6] This premature termination event precisely maps the cross-linking site.

Experimental Protocols

The following sections provide detailed methodologies for the key CLIP experiments.

HITS-CLIP Protocol

-

UV Cross-Linking: Harvest cells and irradiate with 254 nm UV light on ice.

-

Cell Lysis and RNase Digestion: Lyse the cells and partially digest the RNA with RNase A/T1 to generate short RNA fragments.

-

Immunoprecipitation: Incubate the lysate with an antibody specific to the RBP of interest, coupled to magnetic beads.

-

RNA Fragment Dephosphorylation and Ligation: Dephosphorylate the 3' ends of the RNA fragments and ligate a 3' RNA adapter.

-

5' End Labeling and Ligation: Label the 5' ends with radioactive ATP and ligate a 5' RNA adapter.

-

Protein-RNA Complex Isolation: Run the sample on an SDS-PAGE gel and transfer to a nitrocellulose membrane. Excise the band corresponding to the RBP-RNA complex.

-

Proteinase K Digestion: Treat the membrane slice with Proteinase K to digest the protein, leaving a small peptide at the cross-link site.

-

RNA Isolation: Extract the RNA from the membrane.

-

Reverse Transcription and PCR Amplification: Reverse transcribe the RNA into cDNA and amplify using PCR.

-

High-Throughput Sequencing: Sequence the resulting cDNA library.

PAR-CLIP Protocol

-

Cell Labeling: Culture cells in the presence of a photoactivatable ribonucleoside (e.g., 4-thiouridine).

-

UV Cross-Linking: Irradiate cells with 365 nm UV light.[4]

-

Cell Lysis and RNase Digestion: Lyse cells and perform partial RNase T1 digestion.

-

Immunoprecipitation: Immunoprecipitate the RBP-RNA complexes.

-

RNA Fragment Dephosphorylation and Ligation: Dephosphorylate the 3' ends and ligate a 3' RNA adapter.

-

5' End Labeling and Ligation: Radioactively label the 5' ends and ligate a 5' RNA adapter.

-

Protein-RNA Complex Isolation: Isolate the complexes by SDS-PAGE and membrane transfer.

-

Proteinase K Digestion and RNA Isolation: Digest the protein and extract the RNA.

-

Reverse Transcription and PCR Amplification: Synthesize and amplify the cDNA library. This step introduces characteristic mutations at the cross-link site.

-

High-Throughput Sequencing: Sequence the cDNA library.

iCLIP Protocol

-

UV Cross-Linking: Cross-link cells with 254 nm UV light.[6]

-

Cell Lysis and RNase Digestion: Lyse cells and perform limited RNase I digestion.

-

Immunoprecipitation: Immunoprecipitate the RBP-RNA complexes.

-

3' RNA Adapter Ligation: Ligate an RNA adapter to the 3' end of the RNA fragments.

-

Reverse Transcription: Perform reverse transcription with a primer containing a barcode and a 5' adapter sequence. The cDNA will truncate at the cross-link site.

-

Circularization: Circularize the cDNA molecules.

-

Linearization and PCR Amplification: Linearize the circular cDNA and amplify using PCR.

-

High-Throughput Sequencing: Sequence the amplified library.

Quantitative Data Summary

The following tables summarize key quantitative parameters for designing and analyzing CLIP-seq experiments.

| Parameter | HITS-CLIP | PAR-CLIP | iCLIP | Reference |

| UV Wavelength | 254 nm | 365 nm | 254 nm | [4][6] |

| Typical Read Length | 35-75 bp | 35-75 bp | 50-100 bp | [7] |

| Resolution | ~20-30 nt | Single nucleotide | Single nucleotide | [5][6] |

| Cross-linking Efficiency | Low | High | Low | [5] |

| Data Analysis Step | Key Metrics | Typical Values/Tools | Reference |

| Read Quality Control | Phred Score | >30 | |

| Adapter Trimming | - | Cutadapt, Trimmomatic | |

| Read Alignment | % Mapped Reads | 70-90% (genome dependent) | |

| Peak Calling | FDR, p-value | < 0.05 | |

| Motif Discovery | E-value | < 0.01 | [4] |

Visualizations

Experimental Workflows

Caption: Comparative workflows of HITS-CLIP, PAR-CLIP, and iCLIP methodologies.

Data Analysis Workflow

Caption: A typical bioinformatics workflow for analyzing CLIP-seq data.

Signaling Pathway: HuR Regulation in the MAPK Pathway

The RNA-binding protein HuR (also known as ELAVL1) is a key regulator of gene expression and has been implicated in various cancers.[8] HuR stabilizes target mRNAs, often those encoding proteins involved in cell proliferation and survival, by binding to AU-rich elements (AREs) in their 3' untranslated regions (3'-UTRs). The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates cell growth, differentiation, and apoptosis. CLIP-seq studies have been instrumental in identifying the mRNA targets of HuR that are components of or are regulated by the MAPK pathway.

Caption: HuR's role in the MAPK signaling pathway, highlighting CLIP-identified interactions.

Applications in Drug Development

The insights gained from CLIP-seq have significant implications for drug development.

-

Target Identification and Validation: By identifying the RNA targets of an RBP implicated in a disease, CLIP-seq can reveal novel therapeutic targets. For instance, if an RBP is found to stabilize the mRNA of an oncogene, targeting the RBP or the RBP-RNA interaction could be a viable therapeutic strategy.

-

Understanding Drug Mechanisms: CLIP-seq can be used to understand how a drug affects RBP-RNA interactions. This can help in elucidating the mechanism of action of a compound and in identifying potential off-target effects.

-

Biomarker Discovery: Alterations in RBP-RNA binding patterns can serve as biomarkers for disease diagnosis, prognosis, or response to therapy. CLIP-seq can be used to identify these disease-specific "RNA regulons."

Conclusion

Cross-Linking and Immunoprecipitation methodologies provide an unparalleled view of the dynamic interplay between proteins and RNA. From the foundational HITS-CLIP to the high-resolution PAR-CLIP and iCLIP, these techniques have revolutionized our understanding of post-transcriptional gene regulation. For researchers and professionals in drug development, a thorough understanding of these techniques is essential for navigating the complexities of cellular regulation and for pioneering the next generation of targeted therapeutics.

References

- 1. Practical considerations on performing and analyzing CLIP-seq experiments to identify transcriptomic-wide RNA-Protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A quantitative analysis of CLIP methods for identifying binding sites of RNA-binding proteins | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. stat.ucla.edu [stat.ucla.edu]

- 5. A quantitative analysis of CLIP methods for identifying binding sites of RNA-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Site identification in high-throughput RNA–protein interaction data - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessing Computational Steps for CLIP-Seq Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Genomic Analyses of the RNA-binding Protein Hu Antigen R (HuR) Identify a Complex Network of Target Genes and Novel Characteristics of Its Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to CLIP for Studying RNA-Binding Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction to CLIP: Unveiling the RNA-Protein Interactome

Cross-Linking and Immunoprecipitation (CLIP) is a powerful and widely used technique to identify the in vivo binding sites of RNA-binding proteins (RBPs) on a transcriptome-wide scale.[1] By understanding where and how RBPs interact with RNA, researchers can gain crucial insights into post-transcriptional gene regulation, a fundamental process in cellular function and disease. Dysregulation of RBP activity is implicated in numerous human diseases, including cancer and neurodegenerative disorders, making the study of these interactions critical for drug development.

This guide provides a comprehensive overview of the core CLIP technique and its major variants, including HITS-CLIP, PAR-CLIP, and iCLIP. It details the experimental protocols, data analysis workflows, and the application of these methods in deciphering the complex interplay between RBPs and their RNA targets.

Core Principles of the CLIP Technique

The fundamental principle of CLIP involves covalently cross-linking RBPs to their target RNAs within intact cells or tissues. This is typically achieved by exposing the biological material to ultraviolet (UV) light.[2] This irreversible bond allows for stringent purification of the RBP-RNA complexes, minimizing the loss of true interactions and the co-purification of non-specific RNAs. Following immunoprecipitation of the target RBP, the associated RNA is fragmented, and the protein is digested. The remaining RNA fragments are then reverse transcribed into cDNA and subjected to high-throughput sequencing. The resulting sequence reads are mapped back to the genome to identify the precise locations of RBP binding.

Variants of the CLIP Technique

Several variations of the original CLIP protocol have been developed to improve efficiency, resolution, and specificity. The three most prominent variants are High-Throughput Sequencing of RNA isolated by Crosslinking Immunoprecipitation (HITS-CLIP), Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP), and individual-Nucleotide Resolution Crosslinking and Immunoprecipitation (iCLIP).

| Feature | HITS-CLIP (CLIP-Seq) | PAR-CLIP | iCLIP |

| Cross-linking | 254 nm UV light | 365 nm UV light with photoreactive nucleosides (4-SU or 6-SG) | 254 nm UV light |

| Resolution | ~30-60 nucleotides | Nucleotide resolution | Nucleotide resolution |

| Key Advantage | The foundational high-throughput CLIP method. | High cross-linking efficiency and introduction of specific mutations for precise identification of binding sites.[3] | Identification of the exact cross-link site through analysis of cDNA truncation events.[4][5][6] |

| Key Disadvantage | Lower resolution compared to other variants; potential for UV-induced mutations.[2] | Requires incorporation of photoreactive nucleosides, which may not be suitable for all systems. | Can be technically challenging to optimize. |

Experimental Protocols

Detailed, step-by-step protocols are essential for the successful implementation of CLIP experiments. Below are generalized protocols for HITS-CLIP, PAR-CLIP, and iCLIP. It is crucial to optimize these protocols for the specific RBP and biological system under investigation.

HITS-CLIP (High-Throughput Sequencing of RNA isolated by Crosslinking Immunoprecipitation) Protocol

-

UV Cross-linking: Irradiate cells or tissues with 254 nm UV light on ice to form covalent bonds between RBPs and RNA.[7]

-

Cell Lysis and RNA Fragmentation: Lyse the cross-linked cells and partially digest the RNA using RNase T1 to obtain fragments of a suitable size for sequencing.[8]

-

Immunoprecipitation: Incubate the cell lysate with magnetic beads conjugated to an antibody specific for the target RBP to isolate the RBP-RNA complexes.

-

RNA Fragment End-Repair and Adaptor Ligation: Dephosphorylate the 3' ends of the RNA fragments and ligate a 3' RNA adapter. Then, phosphorylate the 5' ends and ligate a 5' RNA adapter.

-

Protein Digestion and RNA Purification: Separate the RBP-RNA complexes by SDS-PAGE, transfer to a nitrocellulose membrane, and excise the band corresponding to the RBP-RNA complex. Digest the protein using Proteinase K and purify the RNA fragments.[7]

-

Reverse Transcription and PCR Amplification: Reverse transcribe the purified RNA fragments into cDNA and amplify the cDNA library using PCR.

-

High-Throughput Sequencing: Sequence the prepared cDNA library using a high-throughput sequencing platform.

PAR-CLIP (Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation) Protocol

-

Cell Culture with Photoreactive Nucleosides: Culture cells in the presence of a photoactivatable ribonucleoside analog, such as 4-thiouridine (4-SU) or 6-thioguanine (6-SG), which will be incorporated into newly transcribed RNAs.[3]

-

UV Cross-linking: Irradiate the cells with 365 nm UV light, which specifically induces cross-linking at the sites of the incorporated photoreactive nucleosides.[3]

-

Cell Lysis and RNA Fragmentation: Lyse the cells and partially digest the RNA with RNase T1.[8]

-

Immunoprecipitation: Isolate the RBP-RNA complexes using antibody-conjugated magnetic beads.

-

RNA Fragment End-Repair and Adaptor Ligation: Perform 3' and 5' end-repair and ligate RNA adapters.

-

Protein Digestion and RNA Purification: Separate the complexes by SDS-PAGE, transfer to a membrane, excise the relevant band, digest the protein with Proteinase K, and purify the RNA.

-

Reverse Transcription and PCR Amplification: During reverse transcription, the site of the cross-linked photoreactive nucleoside often leads to a specific mutation in the cDNA (e.g., T-to-C for 4-SU).[3][9] Amplify the cDNA library.

-

High-Throughput Sequencing: Sequence the cDNA library. The characteristic mutations are used bioinformatically to precisely identify the binding sites.[9]

iCLIP (individual-Nucleotide Resolution Crosslinking and Immunoprecipitation) Protocol

-

UV Cross-linking: Cross-link RBP-RNA interactions in vivo using 254 nm UV light.[4][6]

-

Cell Lysis and RNA Fragmentation: Lyse the cells and perform a controlled RNase I digestion to fragment the RNA.[4][6]

-

Immunoprecipitation: Immunoprecipitate the RBP-RNA complexes.

-

3' End Dephosphorylation and Ligation of 3' Adapter: Dephosphorylate the 3' ends of the RNA fragments and ligate a 3' RNA adapter.

-

Reverse Transcription with Primer Containing a Barcode: Reverse transcribe the RNA fragments using a primer that contains a unique molecular identifier (UMI) or barcode. The reverse transcriptase typically truncates the cDNA one nucleotide before the cross-link site.[4][6]

-

Circularization and Linearization of cDNA: Circularize the resulting cDNA, which brings the 5' end of the cDNA adjacent to the 3' end of the ligated adapter. Then, linearize the circular cDNA at a specific site within the original primer.

-

PCR Amplification: Amplify the linearized cDNA to generate the sequencing library.

-

High-Throughput Sequencing: Sequence the library. The start site of the sequenced read corresponds to the nucleotide immediately downstream of the cross-linked amino acid.

Experimental Workflows

The following diagrams illustrate the key steps in the HITS-CLIP, PAR-CLIP, and iCLIP experimental workflows.

Data Presentation and Analysis

The output of a CLIP-seq experiment is a large dataset of short sequence reads that need to be processed through a bioinformatics pipeline to identify RBP binding sites.

Bioinformatics Analysis Workflow

The general workflow for analyzing CLIP-seq data is as follows:

-

Preprocessing of Raw Reads: Raw sequencing reads are first processed to remove adapter sequences and low-quality reads.

-

Alignment to a Reference Genome: The processed reads are then aligned to a reference genome or transcriptome.

-

Peak Calling: Algorithms are used to identify regions with a statistically significant enrichment of mapped reads, known as "peaks." These peaks represent the putative binding sites of the RBP.

-

Motif Discovery: The sequences within the identified peaks are analyzed to discover consensus binding motifs for the RBP.

-

Annotation and Functional Analysis: The identified binding sites are annotated with respect to genomic features (e.g., exons, introns, UTRs) to infer the potential function of the RBP in processes such as splicing, translation, or RNA stability.

Quantitative Data Summary

The quantitative output of CLIP-seq experiments can be summarized to compare binding patterns across different conditions or for different RBPs.

| RBP | Number of Unique CLIP Tags | Number of Significant Peaks | Top Enriched Motif | Genomic Region Distribution |

| Nova | ~4,000,000 | ~100,000 | YCAY | Introns (75%), 3' UTRs (15%) |

| Ago2 | ~1,200,000 | ~140,000 | Seed match to miRNA | 3' UTRs (80%), CDS (10%) |

| hnRNP C | >1,000,000 | >200,000 | Poly(U) | Introns (60%), 3' UTRs (25%) |

| TIA1 | ~500,000 | ~50,000 | U-rich | Introns (near splice sites) |

| TDP-43 | ~800,000 | ~70,000 | UG-rich | Introns, 3' UTRs |

Note: The values in this table are illustrative and can vary significantly between experiments and cell types.

Signaling Pathways Involving RNA-Binding Proteins

RBPs are key components of cellular signaling pathways, acting as downstream effectors that regulate gene expression in response to extracellular stimuli. The MAPK and PI3K signaling pathways are two major cascades that are intricately linked to the function of RBPs.

MAPK Signaling Pathway and RBP Regulation

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. MAPKs can phosphorylate various RBPs, thereby modulating their activity, subcellular localization, and binding affinity for target RNAs.

References

- 1. google.com [google.com]

- 2. epigenie.com [epigenie.com]

- 3. m.youtube.com [m.youtube.com]

- 4. iCLIP: Protein–RNA interactions at nucleotide resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of CLIP and iCLIP methods for nucleotide-resolution studies of protein-RNA interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. edoc.mdc-berlin.de [edoc.mdc-berlin.de]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

Topic: Fundamental Concepts of In Vivo Protein-RNA Cross-Linking

An In-Depth Technical Guide to In Vivo Protein-RNA Cross-Linking

Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Introduction

The interactions between proteins and RNA molecules are fundamental to a vast array of cellular processes, including gene expression regulation, mRNA splicing, translation, and stability.[1][2] RNA-binding proteins (RBPs) are central players that orchestrate these post-transcriptional regulatory networks.[1][3] To fully comprehend these mechanisms, it is crucial to identify the specific RNA molecules that an RBP binds to and the precise locations of these interactions within the cell.

In vivo cross-linking methods are powerful techniques designed to "freeze" these transient interactions in their natural cellular environment.[1][4] By covalently linking proteins to their RNA targets within living cells, researchers can capture a snapshot of the RBP interactome. This guide provides a detailed overview of the core concepts, methodologies, and comparative analysis of the principal in vivo protein-RNA cross-linking techniques.

Core Principles of In Vivo Cross-Linking

Cross-linking creates a stable, covalent bond between an RBP and its target RNA, allowing for the purification and identification of the bound RNA sequence.[4][5] This is achieved primarily through two methods: ultraviolet (UV) irradiation and chemical cross-linking with agents like formaldehyde.

Ultraviolet (UV) Cross-Linking

UV cross-linking is the most common method for studying protein-RNA interactions.[5] It induces the formation of covalent bonds between amino acids and nucleic acid bases that are in direct contact (zero-distance).[5]

-

UV-C (254 nm): Standard CLIP protocols utilize UV-C light at a wavelength of 254 nm.[6][7] This method is advantageous as it does not require any modification of the cells or RNA. However, the efficiency of cross-linking can be low, and there is a preference for uridine bases.[4]

-

UV-A (365 nm) with Photoactivatable Ribonucleosides: To enhance efficiency, methods like PAR-CLIP use photoactivatable ribonucleoside analogs, such as 4-thiouridine (4-SU), which are incorporated into nascent RNA transcripts.[1][6] Subsequent exposure to UV-A light (365 nm) induces cross-linking with much higher efficiency. A key feature of this method is that it introduces specific mutations (T-to-C transitions) during reverse transcription at the cross-link site, which helps in the high-resolution mapping of binding sites.[6]

Formaldehyde Cross-Linking

Formaldehyde is a chemical cross-linker that readily permeates cells and creates covalent bonds between molecules that are in close proximity (within ~2 Å), including protein-RNA, protein-protein, and protein-DNA complexes.[5][8]

-

Mechanism: Formaldehyde forms a Schiff base with a protein, which then reacts with DNA or another protein to create the cross-link.[9]

-

Advantages: It generally has a higher cross-linking efficiency than UV.[10]

-

Disadvantages: The cross-links are not zero-distance, meaning it can capture indirect interactions within a larger complex. The reversibility of formaldehyde cross-links is also a key feature, often exploited in protocols like ChIP-seq.[11]

Caption: UV vs. Formaldehyde Cross-Linking Mechanisms.

Cross-Linking and Immunoprecipitation (CLIP) Methodologies

Cross-Linking and Immunoprecipitation followed by high-throughput sequencing (CLIP-seq) is the state-of-the-art technique for transcriptome-wide identification of RBP binding sites.[1] The general workflow involves in vivo cross-linking, immunoprecipitation of the RBP of interest, and sequencing of the co-precipitated RNA fragments.[7][12]

General CLIP-Seq Workflow

The core steps of a CLIP-seq experiment are as follows:

-

In Vivo Cross-Linking: Cells or tissues are exposed to UV light to covalently link RBPs to their target RNAs.[7]

-

Cell Lysis and RNA Fragmentation: The cells are lysed, and the RNA is partially digested using RNases to generate smaller fragments.[7]

-

Immunoprecipitation (IP): An antibody specific to the RBP of interest is used to isolate the RBP-RNA complexes.[7][12]

-

RNA Fragment Isolation: The protein-RNA complexes are run on an SDS-PAGE gel and transferred to a membrane. The complex of the correct size is excised.[13]

-

Protein Digestion and RNA Purification: The protein is digested using Proteinase K, releasing the cross-linked RNA fragment, which often retains a few amino acids at the cross-link site.[13][14]

-

Library Preparation and Sequencing: RNA linkers are ligated to the ends of the RNA fragments, which are then reverse transcribed into cDNA, amplified, and subjected to high-throughput sequencing.[14]

Caption: General Workflow of a CLIP-Seq Experiment.

Key CLIP-Seq Variants

Several variations of the CLIP protocol have been developed to improve efficiency, resolution, and ease of use.

| Technique | Cross-Linking Agent | Key Feature | Resolution | Advantages | Disadvantages |

| HITS-CLIP | UV (254 nm) | High-throughput sequencing of bound RNAs | ~20-50 nt | Foundational method, identifies direct in vivo interactions.[1] | Low cross-linking efficiency, potential for PCR duplicates. |

| PAR-CLIP | 4-thiouridine + UV (365 nm) | Introduces T-to-C mutations at cross-link sites.[6] | High (~1-5 nt) | Higher cross-linking efficiency, mutations help pinpoint binding sites.[1][6] | Requires metabolic labeling which can alter cell physiology. |

| iCLIP | UV (254 nm) | cDNA truncation at the cross-link site during reverse transcription.[13] | Single nucleotide | Provides individual-nucleotide resolution of the binding site.[3][15] | More complex library preparation involving cDNA circularization.[13] |

| eCLIP | UV (254 nm) | Improved adapter ligation and library preparation efficiency. | ~20-50 nt | Higher efficiency and lower input requirements compared to HITS-CLIP.[1] | Resolution is not at the single-nucleotide level. |

In-Depth Look: iCLIP (individual-Nucleotide Resolution CLIP)

The iCLIP method provides the highest resolution for mapping RBP binding sites. Its key innovation lies in the reverse transcription step. After ligating a 3' RNA adapter, the reverse transcription primer anneals to this adapter. The reverse transcriptase enzyme proceeds to synthesize cDNA but typically truncates one nucleotide before the RNA-protein cross-link site, where a residual peptide remains after Proteinase K digestion.[13] This truncated cDNA is then circularized and linearized for PCR amplification. The position where the cDNA ends directly maps the cross-link site with single-nucleotide precision.[13]

Caption: Key Steps of the iCLIP Protocol Workflow.

Experimental Protocols

Detailed and reproducible protocols are essential for the success of any CLIP experiment.[1] Below is a summarized methodology for the iCLIP protocol, based on established ENCODE protocols.

Detailed iCLIP Protocol

This protocol outlines the major steps from cell culture to library amplification.

Day 0: Cell Cross-Linking

-

Culture cells (e.g., K562) to the desired density.

-

Wash cells with ice-cold PBS and resuspend in a 10 cm dish.[16]

-

Place the dish on ice and irradiate with 254 nm UV light at a constant energy (e.g., 400 mJ/cm²).[16]

-

Scrape and collect the cells, then pellet them by centrifugation. Store pellets at -80°C.[16]

| Parameter | Value | Reference |

| Cell Line | K562 | [16] |

| UV Wavelength | 254 nm | [16] |

| UV Energy | 400 mJ/cm² | [16] |

Day 1: Lysis and Immunoprecipitation

-

Lyse the cell pellets in iCLIP lysis buffer supplemented with protease inhibitors.[3]

-

Perform partial RNA fragmentation with RNase I. The optimal concentration must be determined empirically.

-

Pre-clear the lysate with beads to reduce non-specific binding.

-

Incubate the cleared lysate with an antibody specific to the RBP of interest, which has been pre-bound to protein A/G beads.[17]

-

Allow the immunoprecipitation to proceed overnight at 4°C with rotation.[16]

Day 2: Dephosphorylation and 3' Adapter Ligation

-

Wash the beads stringently to remove non-specifically bound RNAs and proteins. High-salt washes are critical here.[18]

-

Dephosphorylate the 3' ends of the RNA fragments using T4 Polynucleotide Kinase (PNK).

-

Ligate a pre-adenylated RNA adapter to the 3' ends of the RNA fragments using T4 RNA Ligase. This step is often performed overnight at 16°C.[18]

Day 3: 5' End Labeling, SDS-PAGE, and Membrane Transfer

-

Wash the beads after the ligation reaction.

-

Radioactively label the 5' ends of the RNA fragments using P32-γ-ATP and T4 PNK. This allows for visualization of the RBP-RNA complexes.[16]

-

Elute the complexes from the beads and run them on a 4-12% Bis-Tris SDS-PAGE gel.[16]

-

Transfer the separated complexes to a nitrocellulose membrane.[19]

-

Expose the membrane to an autoradiography film to visualize the RBP-RNA complexes.[3]

Day 4: RNA Isolation

-

Using the autoradiograph as a guide, excise the membrane region corresponding to the molecular weight of the RBP-RNA complex.[17]

-

Cut the membrane into small pieces and place them in a microtube.

-

Digest the protein component of the complex by incubating with Proteinase K.[17]

-

Perform phenol/chloroform extraction to isolate the RNA fragments.[16]

-

Precipitate the RNA overnight at -80°C.[16]

Day 5-9: Reverse Transcription, Library Preparation, and Amplification

-

Reverse Transcription: Resuspend the purified RNA and perform reverse transcription using a primer complementary to the 3' RNA adapter. The reaction will truncate at the cross-link site.[13]

-

cDNA Size Selection: Purify the resulting cDNA and select for the desired size range using a denaturing gel (e.g., TBE-Urea gel).[18]

-

Circularization: Ligate the ends of the purified single-stranded cDNA using CircLigase.[13]

-

Linearization and Amplification: Linearize the circular cDNA at a specific site and perform PCR amplification using primers that add sequencing adapters.

-

Final Library Purification: Purify the final PCR product for high-throughput sequencing.

Conclusion

In vivo protein-RNA cross-linking techniques, particularly the family of CLIP-seq methods, are indispensable tools for dissecting the complex landscape of post-transcriptional regulation. By providing a transcriptome-wide map of RBP binding sites, these methods offer invaluable insights into the function of RBPs in health and disease. While HITS-CLIP laid the groundwork, subsequent innovations like PAR-CLIP and iCLIP have dramatically improved the efficiency and resolution of these maps. The choice of method depends on the specific biological question, with iCLIP offering the highest precision for identifying the exact nucleotide contacts between an RBP and its target RNA. Careful optimization of each experimental step, from cross-linking to library preparation, is paramount to generating high-quality, reproducible data. As sequencing technologies continue to advance, these fundamental concepts will remain at the core of our efforts to understand the dynamic world of protein-RNA interactions.

References

- 1. Practical considerations on performing and analyzing CLIP-seq experiments to identify transcriptomic-wide RNA-Protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Revised iCLIP-seq Protocol for Profiling RNA–protein Interaction Sites at Individual Nucleotide Resolution in Living Cells [bio-protocol.org]

- 4. Compendium of Methods to Uncover RNA-Protein Interactions In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methods to study RNA-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mapping Protein-RNA Interactions by CLIP [labome.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Utility of formaldehyde cross-linking and mass spectrometry in the study of protein-protein interactions | UBC Chemistry [chem.ubc.ca]

- 9. Formaldehyde - Wikipedia [en.wikipedia.org]

- 10. Current Technical Approaches to Study RNA–Protein Interactions in mRNAs and Long Non-Coding RNAs [mdpi.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Mapping of RNA-protein interaction sites: CLIP seq - France Génomique [france-genomique.org]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. encodeproject.org [encodeproject.org]

- 17. docs.abcam.com [docs.abcam.com]

- 18. encodeproject.org [encodeproject.org]

- 19. youtube.com [youtube.com]

Navigating the Ribonucleoprotein Landscape: An In-depth Technical Guide to CLIP-Based Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate dance between RNA-binding proteins (RBPs) and their RNA targets governs a vast array of cellular processes, from gene expression and splicing to translation and decay.[1] Dysregulation of these interactions is increasingly implicated in a multitude of human diseases, including cancer and neurodegenerative disorders. Consequently, the precise, transcriptome-wide identification of RBP binding sites is paramount for unraveling fundamental biological mechanisms and discovering novel therapeutic targets. Cross-linking and immunoprecipitation (CLIP)-based methodologies have emerged as the gold standard for achieving this, providing a high-resolution snapshot of the RBP interactome.[1][2] This guide provides a comprehensive technical overview of the core CLIP-based techniques, detailing their experimental protocols, comparative performance, and applications in understanding complex biological systems.

Core Principles of CLIP-Based Methodologies

All CLIP techniques share a fundamental workflow designed to isolate and identify RNA fragments directly bound by a specific RBP. This process begins with the in vivo cross-linking of RBPs to their RNA targets, typically using ultraviolet (UV) light.[2] This covalent linkage is the cornerstone of CLIP, enabling stringent purification conditions that minimize the recovery of non-specific interactions.[2] Following cell lysis, the RNA is partially fragmented, and the RBP-RNA complexes are immunopurified using an antibody specific to the RBP of interest. The isolated RNA fragments are then converted to a cDNA library and subjected to high-throughput sequencing, with subsequent bioinformatic analysis to pinpoint the genomic locations of RBP binding sites.[3] Over the years, several iterations of the CLIP protocol have been developed, each introducing refinements to improve efficiency, resolution, and applicability.

An Overview of Key CLIP-Based Methodologies

Four major CLIP-based techniques have become cornerstones of RBP research: HITS-CLIP, PAR-CLIP, iCLIP, and eCLIP. Each method possesses unique features that offer distinct advantages and disadvantages.

HITS-CLIP (High-Throughput Sequencing of RNA Isolated by Cross-linking Immunoprecipitation)

HITS-CLIP, also known as CLIP-seq, was one of the earliest adaptations of CLIP to next-generation sequencing.[4] It relies on UV cross-linking at 254 nm to induce covalent bonds between RBPs and RNA.[5] A key feature of HITS-CLIP is the analysis of cross-link-induced mutation sites (CIMS), where the reverse transcriptase can introduce errors at the site of the residual amino acid adduct on the RNA template.[3]

PAR-CLIP (Photoactivatable-Ribonucleoside-Enhanced Cross-linking and Immunoprecipitation)

PAR-CLIP enhances the cross-linking efficiency by incorporating photoactivatable ribonucleoside analogs, such as 4-thiouridine (4-SU) or 6-thioguanosine (6-SG), into nascent RNA transcripts.[6][7] Upon exposure to a longer wavelength UV light (365 nm), these analogs induce more efficient and specific cross-linking.[7] A defining characteristic of PAR-CLIP is the induction of specific mutations during reverse transcription (T-to-C for 4-SU and G-to-A for 6-SG) at the cross-link site, which allows for precise, nucleotide-resolution mapping of binding sites.[6]

iCLIP (individual-Nucleotide Resolution Cross-linking and Immunoprecipitation)

iCLIP was developed to overcome a limitation of earlier methods where the reverse transcriptase often terminates at the cross-link site, leading to the loss of that information. iCLIP introduces a clever circularization and linearization step that specifically captures these truncated cDNAs.[8] This allows for the precise identification of the cross-linked nucleotide, providing single-nucleotide resolution of RBP binding sites.[8]

eCLIP (enhanced Cross-linking and Immunoprecipitation)

eCLIP represents a significant refinement of the iCLIP protocol, designed to address issues of low library complexity and high PCR duplication rates.[2] By optimizing the adapter ligation steps and introducing unique molecular identifiers (UMIs), eCLIP dramatically improves the efficiency of library preparation.[2] This results in a higher proportion of usable reads and a significant reduction in PCR duplicates, making it a more robust and scalable method.

Quantitative Comparison of CLIP-Based Methodologies

The choice of a CLIP methodology often depends on the specific research question, the RBP of interest, and available resources. The following table summarizes key performance metrics for the four major CLIP techniques, synthesized from multiple comparative studies.

| Feature | HITS-CLIP | PAR-CLIP | iCLIP | eCLIP |

| Cross-linking | UV 254 nm | 4-SU/6-SG + UV 365 nm | UV 254 nm | UV 254 nm |

| Resolution | Low (peak-based) | High (mutation-based) | High (truncation-based) | High (truncation-based) |

| Usable Reads (%) | Variable, often low | Moderate | Low to Moderate | High |

| PCR Duplication Rate | High | Moderate to High | High | Low |

| Library Complexity | Low | Moderate | Low | High |

| Signal-to-Noise Ratio | Moderate | High | Moderate | High |

| Key Advantage | Simpler protocol | High cross-linking efficiency, precise mutation-defined sites | Captures truncated reads for high resolution | High efficiency, low PCR duplicates, scalability |

| Key Disadvantage | Low resolution, high background | Potential for nucleoside analog-induced artifacts | Inefficient library preparation | More complex protocol than HITS-CLIP |

Detailed Experimental Protocols

The following sections provide detailed, step-by-step experimental protocols for the key CLIP-based methodologies.

HITS-CLIP Experimental Protocol

-

UV Cross-linking: Cells are irradiated with 254 nm UV light to covalently link RBPs to RNA.

-

Cell Lysis and RNase Digestion: Cells are lysed, and the lysate is treated with a low concentration of RNase to fragment the RNA.

-

Immunoprecipitation: The RBP of interest is immunoprecipitated using a specific antibody, capturing the covalently bound RNA fragments.

-

RNA Fragment Dephosphorylation and 3' Linker Ligation: The 3' ends of the RNA fragments are dephosphorylated and ligated to a pre-adenylated RNA linker.

-

5' End Labeling and Protein-RNA Complex Separation: The 5' ends of the RNA fragments are radioactively labeled, and the protein-RNA complexes are separated by SDS-PAGE.

-

Membrane Transfer and RNA Isolation: The complexes are transferred to a nitrocellulose membrane, and the RNA is isolated by proteinase K digestion.

-

5' Linker Ligation and Reverse Transcription: A second RNA linker is ligated to the 5' end of the isolated RNA fragments, followed by reverse transcription to generate cDNA.

-

PCR Amplification and Sequencing: The cDNA is PCR amplified, and the resulting library is subjected to high-throughput sequencing.

PAR-CLIP Experimental Protocol

-

Photoactivatable Nucleoside Labeling: Cells are incubated with 4-thiouridine (4-SU) or 6-thioguanosine (6-SG).

-

UV Cross-linking: Cells are irradiated with 365 nm UV light to induce cross-linking.

-

Cell Lysis and RNase Digestion: Similar to HITS-CLIP, cells are lysed, and RNA is partially digested.

-

Immunoprecipitation: The RBP-RNA complexes are immunoprecipitated.

-

RNA Fragment Dephosphorylation and 3' Linker Ligation: The 3' ends of the RNA fragments are prepared and ligated to an RNA linker.

-

5' End Labeling and Protein-RNA Complex Separation: The 5' ends are radioactively labeled, and complexes are resolved by SDS-PAGE.

-

Membrane Transfer and RNA Isolation: Complexes are transferred to a membrane, and RNA is recovered after proteinase K treatment.

-

Reverse Transcription: RNA is reverse transcribed, during which characteristic mutations are introduced at the cross-link sites.

-

cDNA Gel Purification, 5' Linker Ligation, and PCR Amplification: The cDNA is purified, a second linker is ligated, and the library is amplified.

-

Sequencing: The library is sequenced.

iCLIP Experimental Protocol

-

UV Cross-linking and Lysis: Cells are UV cross-linked (254 nm) and lysed.

-

RNase Digestion and Immunoprecipitation: RNA is partially digested, and RBP-RNA complexes are immunoprecipitated.

-

3' End Dephosphorylation and Linker Ligation: The 3' ends of the RNA fragments are dephosphorylated and ligated to a DNA/RNA hybrid linker.

-

5' End Labeling and Gel Electrophoresis: The 5' ends are radioactively labeled, and complexes are separated by SDS-PAGE.

-

Membrane Transfer and RNA Isolation: Complexes are transferred, and RNA is isolated.

-

Reverse Transcription: Reverse transcription is performed, which truncates at the cross-link site.

-

Circularization and Linearization: The resulting cDNA is circularized and then linearized to place the primer binding sites at the ends.

-

PCR Amplification and Sequencing: The library is amplified and sequenced.

eCLIP Experimental Protocol

The eCLIP protocol largely follows the iCLIP workflow with key modifications for enhanced efficiency.

-

UV Cross-linking, Lysis, and RNase Digestion: Standard procedure.

-

Immunoprecipitation: RBP-RNA complexes are captured on magnetic beads.

-

3' RNA Adapter Ligation: An RNA adapter is ligated to the 3' end of the RNA.

-

Reverse Transcription: Reverse transcription is performed, leading to truncation at the cross-link site.

-

3' DNA Adapter Ligation: A single-stranded DNA adapter containing a UMI is ligated to the 3' end of the cDNA.

-

PCR Amplification and Sequencing: The library is amplified and sequenced.

Application: Investigating the TNF-alpha Signaling Pathway

The regulation of Tumor Necrosis Factor-alpha (TNF-alpha) expression is a critical aspect of the inflammatory response and is tightly controlled at the post-transcriptional level. Several RBPs have been shown to bind to the AU-rich element (ARE) in the 3' untranslated region (UTR) of TNF-alpha mRNA, thereby modulating its stability and translation.

Key RBPs in TNF-alpha Regulation:

-

HuR (ELAVL1): This RBP is known to stabilize TNF-alpha mRNA by binding to its ARE, promoting TNF-alpha production.[9][10][11]

-

Tristetraprolin (TTP): In contrast to HuR, TTP is an RBP that destabilizes TNF-alpha mRNA by recruiting deadenylation machinery, thus limiting TNF-alpha expression.[12][13]

-

TIA-1: This RBP acts as a translational silencer of TNF-alpha mRNA, repressing its translation without significantly affecting its stability.[9][14][15]

The interplay between these RBPs fine-tunes the cellular response to inflammatory stimuli. CLIP-based methodologies have been instrumental in identifying the precise binding sites of these RBPs on the TNF-alpha transcript and other co-regulated mRNAs, providing a deeper understanding of this crucial signaling pathway.

Conclusion and Future Directions

CLIP-based methodologies have revolutionized our understanding of RBP-RNA interactions, providing invaluable insights into post-transcriptional gene regulation. The evolution from HITS-CLIP to eCLIP has demonstrated a clear trajectory towards higher resolution, improved efficiency, and greater scalability. These advancements have enabled the generation of vast datasets, such as those from the ENCODE project, which are instrumental in building comprehensive maps of the human RBP interactome.

For researchers and drug development professionals, a thorough understanding of these techniques is crucial for designing experiments that can effectively probe the roles of RBPs in health and disease. The choice of a specific CLIP method should be guided by the biological question at hand, the nature of the RBP, and the desired level of resolution and quantitative accuracy. As these technologies continue to evolve, with the potential for integration with single-cell approaches and proteomics, they will undoubtedly continue to be at the forefront of RNA biology and therapeutic discovery.

References

- 1. youtube.com [youtube.com]

- 2. youtube.com [youtube.com]

- 3. stat.ucla.edu [stat.ucla.edu]

- 4. researchgate.net [researchgate.net]

- 5. Bioinformatic tools for analysis of CLIP ribonucleoprotein data - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. TIA-1 is a translational silencer that selectively regulates the expression of TNF-α - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pnas.org [pnas.org]

- 12. The mRNA Binding Proteins HuR and Tristetraprolin Regulate Cyclooxygenase 2 Expression During Colon Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tristetraprolin (TTP): Interactions with mRNA and proteins, and current thoughts on mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 14. TIA-1 is a translational silencer that selectively regulates the expression of TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. embopress.org [embopress.org]

The Advent of Multimodal AI: Exploring CLIP's Applications in Molecular Biology

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The field of molecular biology is currently experiencing a data explosion, with vast amounts of information being generated from genomics, proteomics, and various imaging techniques. Sifting through this data to uncover novel biological insights and accelerate drug discovery presents a significant challenge. Enter Contrastive Language-Image Pre-training (CLIP), a powerful multimodal AI model developed by OpenAI. While originally designed to connect images and text, its core principles of learning joint embeddings are now being adapted to tackle complex problems in molecular biology, offering a new paradigm for data analysis and interpretation.

This technical guide provides an in-depth exploration of the emerging applications of CLIP and CLIP-inspired models in molecular biology. We will delve into the core concepts behind these applications, present detailed methodologies from key studies, and summarize quantitative performance data. This guide is intended for researchers, scientists, and drug development professionals who are interested in leveraging these cutting-edge AI techniques in their work.

Core Concept: Bridging Modalities in Molecular Biology

The power of CLIP lies in its ability to learn a shared representation space for two different modalities, such as images and text. In molecular biology, this concept is being extended to bridge the gap between various data types, including:

-

Protein Structures and Small Molecules: Understanding the interaction between proteins and potential drug candidates is fundamental to drug discovery.

-

Biological Pathway Diagrams and Textual Descriptions: Extracting structured information from the vast repository of published pathway diagrams can accelerate our understanding of cellular processes.

-

Enzyme Sequences and Chemical Reactions: Identifying suitable enzymes for specific chemical reactions is crucial for biocatalysis and synthetic biology.

-

Protein Sequences and Functional Annotations: Predicting the function of a protein from its amino acid sequence is a long-standing challenge in bioinformatics.

By learning to align these different data modalities, CLIP-based models can perform powerful zero-shot predictions, retrieval tasks, and generate meaningful representations that capture complex biological relationships.

Applications of CLIP-based Models in Molecular Biology

Several innovative models inspired by CLIP have been developed to address specific challenges in molecular biology. Here, we explore three prominent examples: DrugCLIP, pathCLIP, and CLIPZyme.

DrugCLIP: Revolutionizing Virtual Screening

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein. Traditional methods like molecular docking are computationally expensive and often struggle with accuracy.

DrugCLIP reformulates virtual screening as a dense retrieval task.[1][2][3] It employs contrastive learning to align the representations of protein binding pockets and molecules.[1][2][3] This allows for rapid and accurate prediction of protein-molecule interactions without the need for explicit binding affinity labels during training.[1][2][3]

The core of the DrugCLIP methodology involves training two separate encoders: one for protein pockets and one for small molecules.

-

Data Preparation: A large dataset of known protein-molecule pairs is used for training. This data does not require explicit binding affinity scores.

-

Encoder Architecture:

-

Protein Pocket Encoder: A 3D convolutional neural network (CNN) or a graph neural network (GNN) is used to learn a representation of the 3D structure of the protein's binding site.

-

Molecule Encoder: A graph neural network is typically used to learn a representation of the 2D or 3D structure of the small molecule.

-

-

Contrastive Pre-training: The model is trained to maximize the cosine similarity between the embeddings of matching protein-molecule pairs while minimizing the similarity between non-matching pairs. This is achieved using a contrastive loss function.

-

Virtual Screening as Retrieval: Once trained, the model can be used for virtual screening. A query protein pocket is encoded to produce a vector representation. This vector is then used to search against a large library of pre-encoded molecule embeddings. The molecules with the highest cosine similarity to the protein pocket embedding are predicted as the most likely binders.

DrugCLIP has been shown to significantly outperform traditional docking and supervised learning methods in virtual screening benchmarks, particularly in zero-shot settings.[3]

| Method | Performance Metric | Value | Reference |

| DrugCLIP (Zero-shot) | Enrichment Factor (EF 1%) | Significantly higher than docking | [1] |

| Traditional Docking | Enrichment Factor (EF 1%) | Baseline | [1] |

| Supervised Learning | ROC-AUC | Outperformed by DrugCLIP | [1] |

pathCLIP: Extracting Knowledge from Biological Pathway Figures

Biological pathways are complex networks of interacting molecules that carry out cellular functions. These pathways are often depicted in diagrams within scientific literature. Manually extracting information from these diagrams is a laborious process.

pathCLIP is a system designed to automatically identify genes and their relationships from biological pathway figures.[4][5][6][7] It leverages an image-text contrastive learning model to learn coordinated embeddings of image snippets (containing genes or relations) and their corresponding textual descriptions.[7]

-

Data Collection and Annotation: A dataset of biological pathway figures is collected from the literature. Gene and gene relation instances within these figures are manually annotated. Textual descriptions corresponding to these visual elements are also extracted from the accompanying text.[4]

-

Object Detection: A model is trained to detect the locations of genes and gene relations (e.g., activation, inhibition arrows) within the pathway diagrams.

-

Image-Text Pairing: Cropped image snippets of individual genes and relations are paired with their corresponding textual descriptions (e.g., "a snippet of the gene TP53" or "a snippet of activation").

-

Contrastive Learning: A CLIP-style model is trained on these image-text pairs. It learns to align the visual features of a gene or a relation with its textual representation.

-